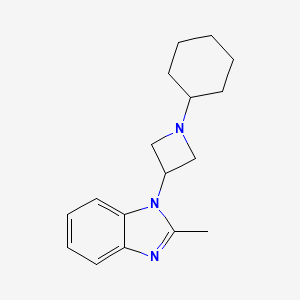

![molecular formula C20H18N2O2 B2734577 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956778-95-3](/img/structure/B2734577.png)

3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

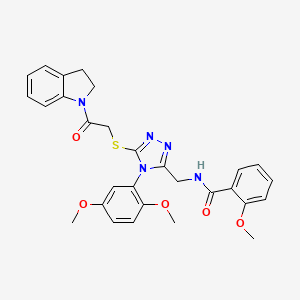

The compound “3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a versatile material used in scientific research. It has a unique structure that allows for diverse applications, including drug development, catalysis, and materials science. The molecular formula of the compound is C20H18N2O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(3,4-DICHLORO (or 3,4-dimethyl)benzoyl) prop-2-enoic acids react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions giving acids 2 or 3, respectively. They were converted into the corresponding pyridazinone 4 derivatives upon treatment with N2H4 in boiling ethanol .Molecular Structure Analysis

The molecular structure of the compound was confirmed by IR and 1H NMR spectroscopy . The molecular weight of the compound is 318.37 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions to give acids 2 or 3, respectively .Physical and Chemical Properties Analysis

The compound has a molecular weight of 318.37 . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Allergic Reactions and Sensitization

One significant area of research involves the study of pyrazolone drugs, such as propyphenazone, which belongs to the same chemical group. These studies are crucial for understanding the IgE-mediated immediate-type hypersensitivity reactions to pyrazolone drugs, demonstrating that such compounds can be sensitizing agents in susceptible individuals, potentially leading to IgE-mediated anaphylaxis. This research emphasizes the importance of identifying and understanding allergic reactions to specific chemical compounds for safer pharmaceutical applications (Himly et al., 2003).

Optical Properties and Material Science

Another area of focus is the synthesis and study of the optical properties of antipyrine derivatives. These compounds, including various pyrazolone derivatives, have been explored for their potential in material science, particularly in the development of thin films with specific optical absorption and refraction properties. Such research contributes to the advancement of materials with tailored optical characteristics for use in electronics and photonics (El-Ghamaz et al., 2017).

Antimicrobial and Antifungal Activities

Pyrazolone derivatives have also been evaluated for their antimicrobial and antifungal activities. Studies on compounds like 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one have shown promising results against a variety of pathogenic bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (El‐Borai et al., 2013).

Synthesis and Reactivity for Chemical Libraries

The versatility of pyrazolone derivatives in chemical synthesis is another area of extensive research. These compounds serve as key intermediates in the generation of a diverse array of heterocyclic compounds. For example, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions has enabled the creation of structurally diverse chemical libraries. Such studies are fundamental for advancing synthetic chemistry and developing new compounds for pharmaceutical and industrial applications (Roman, 2013).

Eigenschaften

IUPAC Name |

(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-8-9-16(12-15(14)2)20-17(10-11-19(23)24)13-22(21-20)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,23,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHDGRDMQXGBQK-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)

![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2734498.png)

![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)